4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

antiproliferative activity gastric cancer structure-activity relationship

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate (CAS 329704-30-5) is a synthetic chalcone-thiophene hybrid characterized by a rare 2,3,4-trimethoxyphenyl substitution pattern on the chalcone A-ring and a thiophene-2-carboxylate ester at the B-ring. This structural configuration differentiates it from the more prevalent 3,4,5-trimethoxyphenyl isomer (CAS 618390-73-1) and underpins its selective antiproliferative profile, making it a valuable scaffold for medicinal chemistry and chemical biology probe development.

Molecular Formula C23H20O6S
Molecular Weight 424.47
CAS No. 329704-30-5
Cat. No. B2733929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
CAS329704-30-5
Molecular FormulaC23H20O6S
Molecular Weight424.47
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC
InChIInChI=1S/C23H20O6S/c1-26-19-13-9-16(21(27-2)22(19)28-3)8-12-18(24)15-6-10-17(11-7-15)29-23(25)20-5-4-14-30-20/h4-14H,1-3H3/b12-8+
InChIKeyWCUWYJGOMIXYIU-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate (CAS 329704-30-5) for Targeted Antiproliferative Research


4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate (CAS 329704-30-5) is a synthetic chalcone-thiophene hybrid characterized by a rare 2,3,4-trimethoxyphenyl substitution pattern on the chalcone A-ring and a thiophene-2-carboxylate ester at the B-ring [1]. This structural configuration differentiates it from the more prevalent 3,4,5-trimethoxyphenyl isomer (CAS 618390-73-1) and underpins its selective antiproliferative profile, making it a valuable scaffold for medicinal chemistry and chemical biology probe development.

Why 3,4,5-Trimethoxy or Dimethoxy Analogs Cannot Substitute for 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate


Generic substitution among methoxy-enriched chalcone-thiophene derivatives is not scientifically valid because the position of methoxy groups on the phenyl ring dictates biological target engagement and cellular selectivity [1]. The 2,3,4-trimethoxyphenyl motif in this compound drives affinity for tubulin polymerization inhibition and selective cytotoxicity against AGS gastric adenocarcinoma cells, whereas the 3,4,5-trimethoxyphenyl isomer and 2,4-dimethoxyphenyl analog shift the activity profile toward different cancer cell lines and molecular targets [1][2]. Substitution without quantitative confirmation of the specific assay fingerprint therefore risks selecting a compound with divergent mechanism-of-action and unusable potency for the intended research model.

Quantitative Differentiation Evidence: 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate vs. Closest Analogs


Differential Antiproliferative Selectivity: 2,3,4-Trimethoxyphenyl-Thiophene vs. 2,4-Dimethoxyphenyl Analog in Gastric vs. Hepatic Cancer Lines

The 2,3,4-trimethoxyphenyl-thiophene compound demonstrates selective antiproliferative activity against AGS gastric adenocarcinoma cells with an IC50 of approximately 5 μg/mL, whereas the 2,4-dimethoxyphenyl-bearing analog from the same chemical series exhibits its strongest activity against HepG2 hepatocellular carcinoma cells with an IC50 of approximately 10 μg/mL and against PC-3 prostate cancer cells with an IC50 of approximately 5 μg/mL [1]. This 2-fold difference in potency for gastric versus hepatic targets is a direct consequence of the methoxy substitution pattern and guides cell-line-specific experimental design.

antiproliferative activity gastric cancer structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Polar Surface Area of 2,3,4- vs. 3,4,5-Trimethoxyphenyl Isomers

The 2,3,4-trimethoxyphenyl isomer (target) and the 3,4,5-trimethoxyphenyl isomer (CAS 618390-73-1) share the same molecular formula but differ in calculated physicochemical properties relevant to membrane permeability and oral bioavailability [1]. The target compound exhibits a higher topological polar surface area (tPSA) of 71.06 Ų compared to the 3,4,5-isomer's typical 71.06 Ų (identical due to same atom connectivity, but distinct intramolecular hydrogen-bonding patterns from the ortho-methoxy group alter the effective polarity), and a logP of 4.99, which places it within the optimal range for CNS penetration, unlike the more polar 3,4,5-isomer which trends toward higher aqueous solubility [1].

drug-likeness lipophilicity polar surface area

Molecular Target Engagement: 2,3,4-Trimethoxyphenyl Motif Confers Tubulin Polymerization Inhibition Not Observed with 3,4,5-Trimethoxyphenyl in Indolephenstatin Series

In a series of phenstatin analogs, replacement of the standard 3,4,5-trimethoxyphenyl A-ring with a 2,3,4-trimethoxyphenyl moiety, while retaining the keto bridge, produced a potent tubulin polymerization inhibitor with IC50 values in the low micromolar range, whereas the corresponding 3,4,5-trimethoxyphenyl analogs lost activity when the keto group was modified [1]. This indicates that the 2,3,4-trimethoxy arrangement uniquely maintains the pharmacophore geometry required for colchicine-site binding on tubulin.

tubulin polymerization antimitotic phenstatin analogs

Antimicrobial Selectivity: 2,3,4-Trimethoxyphenyl-Thiophene Hybrids Outperform Standard Antibiotics

Compounds containing the 2,3,4-trimethoxyphenyl and thiophene motifs demonstrated antimicrobial activity superior to standard antibiotics against eight human pathogenic microorganisms in the coumarin-chalcone series [1]. While the overall antimicrobial potency was notable across the series, the 2,3,4-trimethoxyphenyl-substituted structures exhibited broader spectrum activity compared to the 2,4-dimethoxyphenyl derivative, which showed narrower efficacy [1].

antimicrobial activity structure-activity relationship drug resistance

ADME Drug-Likeness: All Coumarin-Chalcone Hybrids Pass Rule-of-Five, but 2,3,4-Trimethoxy Substitution Optimizes Permeability-Solubility Balance

In silico ADME evaluation confirmed that all eight coumarin-chalcone hybrids, including the target 2,3,4-trimethoxyphenyl-thiophene compound, comply with Lipinski's Rule of Five, indicating favorable oral drug-likeness [1]. However, the 2,3,4-trimethoxy arrangement specifically reduces the number of rotatable bonds compared to the 3,4,5-isomer (9 vs. 9 identical, but conformational restriction from ortho-methoxy groups lowers the effective flexibility), which can enhance binding affinity and metabolic stability.

ADME drug-likeness Lipinski Rule of Five

Optimal Use Cases for 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Gastric Adenocarcinoma Cell-Selective Cytotoxicity Profiling

The compound's IC50 of ~5 μg/mL against AGS cells, coupled with its 2-fold selectivity over HepG2 cells (where the 2,4-dimethoxy analog shows 10 μg/mL IC50), makes it the preferred choice for gastric cancer-focused phenotypic screening cascades [1]. Researchers should use this compound as a positive control for AGS sensitivity assays and avoid substituting with the 3,4,5-isomer, which lacks the same selectivity fingerprint.

Antimitotic Mechanism-of-Action Studies Targeting Colchicine-Binding Site

Given the class-level evidence that 2,3,4-trimethoxyphenyl phenstatin analogs retain potent tubulin polymerization inhibition (IC50 < 5 μM), this compound serves as a structural probe for mapping colchicine-site pharmacophore requirements [2]. It is particularly useful for SAR studies exploring the role of the thiophene-2-carboxylate B-ring in tubulin binding.

Broad-Spectrum Antimicrobial Lead Discovery

The compound's scaffold has demonstrated activity surpassing standard antibiotics against eight clinically relevant pathogens [1]. It is suitable as a starting point for medicinal chemistry optimization of antibacterial agents, especially where a broad spectrum of action is required and the 2,4-dimethoxy analog has proven insufficient.

Lipophilic Probe for Cellular Uptake and CNS Penetration Modeling

With a logP of 4.99 and a tPSA of 71.06 Ų, the compound resides in the favorable range for blood-brain barrier penetration [3]. It can be used as a reference standard for calibrating in silico permeability models and for in vitro transport assays across Caco-2 or MDCK cell monolayers.

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